molecular formula C8H13Br B13564537 5-(Bromomethyl)-5-methylspiro[2.3]hexane

5-(Bromomethyl)-5-methylspiro[2.3]hexane

Cat. No.: B13564537
M. Wt: 189.09 g/mol
InChI Key: IQPXGWRXWQISNB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5-methylspiro[23]hexane is an organic compound with the molecular formula C8H13Br It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-5-methylspiro[2.3]hexane typically involves the bromination of 5-methylspiro[2.3]hexane. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:

  • Dissolve 5-methylspiro[2.3]hexane in an inert solvent like carbon tetrachloride (CCl4).
  • Add N-bromosuccinimide (NBS) and a small amount of azobisisobutyronitrile (AIBN).
  • Heat the mixture or expose it to light to initiate the radical bromination.
  • After the reaction is complete, purify the product by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-5-methylspiro[2.3]hexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexane, 5-(Cyanomethyl)-5-methylspiro[2.3]hexane.

    Elimination: 5-Methylspiro[2.3]hex-1-ene.

    Oxidation: 5-(Hydroxymethyl)-5-methylspiro[2.3]hexan-2-one.

Scientific Research Applications

5-(Bromomethyl)-5-methylspiro[2.3]hexane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-5-methylspiro[2.3]hexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)spiro[2.3]hexane: Lacks the methyl group at the 5-position.

    5-(Chloromethyl)-5-methylspiro[2.3]hexane: Similar structure but with a chlorine atom instead of bromine.

    5-(Hydroxymethyl)-5-methylspiro[2.3]hexane: The bromine atom is replaced by a hydroxyl group.

Uniqueness

5-(Bromomethyl)-5-methylspiro[2.3]hexane is unique due to the presence of both a bromomethyl and a methyl group on the spirocyclic structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

5-(bromomethyl)-5-methylspiro[2.3]hexane

InChI

InChI=1S/C8H13Br/c1-7(6-9)4-8(5-7)2-3-8/h2-6H2,1H3

InChI Key

IQPXGWRXWQISNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)CBr

Origin of Product

United States

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